Qianhucoumarin G
Overview
Description
Qianhucoumarin G is a natural coumarin derivative found in the roots of Peucedanum praeruptorum, a plant commonly used in traditional Chinese medicine . Coumarins are a class of organic compounds known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties .
Mechanism of Action
Target of Action
Qianhucoumarin G is a natural coumarin derivative found in Ligustici Radix .
Mode of Action
Coumarins, in general, have been reported to exhibit a variety of pharmacological properties such as antimicrobial, anti-inflammatory, antidiabetic, and antioxidant activity, as well as a significant influence on physiological processes like enzyme inhibitory activity . The specific interaction of this compound with its targets and any resulting changes are yet to be elucidated.
Biochemical Pathways
They contribute essentially to the persistence of plants being involved in processes such as defense against phytopathogens, response to abiotic stresses, regulation of oxidative stress, and probably hormonal regulation
Result of Action
Extracts of peucedanum praeruptorum, the plant from which this compound is derived, have been reported to exhibit diverse pharmacological activities, including osteogenic, anti-osteoclastogenic, antidepressant, neuroprotective, antitumor, and anti-inflammatory effects
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the change of altitude gradient in the same area will cause changes in various environmental factors such as light, humidity, and temperature and directly affect the physiological and biochemical structure and quality .
Preparation Methods
Synthetic Routes and Reaction Conditions: Qianhucoumarin G can be isolated and purified using high-speed counter-current chromatography (HSCCC). The process involves using a two-phase solvent system consisting of light petroleum, ethyl acetate, methanol, and water in gradient elution mode . The upper phase of this solvent system serves as the stationary phase, while the lower phase acts as the mobile phase .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from the roots of Peucedanum praeruptorum using solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The extracted compound is then purified through various chromatographic techniques to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions: Qianhucoumarin G undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce reduced forms of the compound .
Scientific Research Applications
Qianhucoumarin G has a wide range of scientific research applications:
Comparison with Similar Compounds
- Qianhucoumarin E
- Qianhucoumarin F
- Baihuaqianhuoside
Comparison: Qianhucoumarin G is unique due to its specific structural features and biological activities. While other similar compounds like Qianhucoumarin E and Qianhucoumarin F also exhibit biological activities, this compound has shown more potent effects in certain studies . Additionally, its ability to undergo various chemical reactions makes it a versatile compound for further research and development .
Properties
IUPAC Name |
(2R)-9-hydroxy-2-(2-hydroxypropan-2-yl)-2,3-dihydrofuro[3,2-g]chromen-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O5/c1-14(2,17)9-6-8-5-7-3-4-10(15)19-12(7)11(16)13(8)18-9/h3-5,9,16-17H,6H2,1-2H3/t9-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFQELHSZVFPDZ-SECBINFHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CC2=C(O1)C(=C3C(=C2)C=CC(=O)O3)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H]1CC2=C(O1)C(=C3C(=C2)C=CC(=O)O3)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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